molecular formula C76H124O40 B12443359 Dipsacus saponin X

Dipsacus saponin X

Cat. No.: B12443359
M. Wt: 1677.8 g/mol
InChI Key: RJOAIWBTHLIPGM-QXQIGXQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization of Dipsacus Saponin X

Chemical Composition and Molecular Formula Analysis

Determination of C76H124O40 Configuration

The molecular formula of this compound, C76H124O40, was established through high-resolution mass spectrometry (HRMS) and elemental analysis. This formula corresponds to a molecular weight of 1677.8 g/mol, consistent with a triterpene aglycone conjugated to multiple glycosyl units. The aglycone core, identified as hederagenin, is esterified with oligosaccharide chains at positions C-3 and C-28, a characteristic feature of bisdesmosidic saponins. The exact mass-to-charge ratio (m/z) of 1677.8, observed in positive-ion mode HRMS, confirmed the absence of unsaturation beyond the inherent triterpene rings and glycosidic bonds.

Isotopic Pattern Verification via High-Resolution Mass Spectrometry

Isotopic distribution analysis using HRMS revealed a pattern matching the theoretical abundance of carbon-13 (1.1%) and oxygen-18 (0.2%) isotopes for C76H124O40. The [M+H]+ ion cluster at m/z 1678.8 ± 0.1 showed a relative intensity ratio of 100:76.2:28.4 for the M, M+1, and M+2 peaks, respectively, aligning with predicted values for this molecular formula. This verification excluded potential isobaric interferences from structurally similar saponins.

Nuclear Magnetic Resonance Spectral Profiling

Proton Nuclear Magnetic Resonance Signal Assignment and Proton Environment Analysis

Proton nuclear magnetic resonance (¹H-NMR) analysis in deuterated methanol (CD3OD) revealed characteristic signals for the hederagenin aglycone and glycosyl substituents:

  • Triterpene core : Five singlet methyl protons at δ 0.76, 0.89, 0.91, 0.98, and 1.12 ppm, corresponding to the CH3 groups at positions C-23, C-24, C-25, C-26, and C-27.
  • Olefinic protons : A doublet of doublets at δ 5.28 ppm (J = 12.4, 4.8 Hz) assigned to H-12 of the ursane-type skeleton.
  • Glycosidic protons :
    • An anomeric proton doublet at δ 4.92 ppm (J = 7.8 Hz) indicated a β-linked glucopyranosyl unit.
    • A second anomeric proton at δ 5.64 ppm (J = 3.2 Hz) suggested an α-linked rhamnopyranosyl moiety.

Homonuclear correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY) experiments mapped proton-proton couplings across the sugar units, confirming the presence of four hexoses and two deoxyhexoses.

Carbon-13 Nuclear Magnetic Resonance Carbon Skeleton Reconstruction

Carbon-13 nuclear magnetic resonance (¹³C-NMR) data provided critical insights into the glycosylation pattern:

Carbon Type Chemical Shift Range (ppm) Assignment
Aglycone CH3 15.8–28.4 C-23 to C-27
Olefinic C 122.4 (C-12), 144.7 (C-13) Ursene double bond
Anomeric C 95.2–106.3 C-1 of glucosyl/rhamnosyl
Carboxyl C 176.8 Ester carbonyl (C-28)

Heteronuclear multiple-bond correlation spectroscopy (HMBC) correlations between the anomeric proton of the inner glucosyl unit (δ 4.92 ppm) and the aglycone C-3 (δ 88.7 ppm) confirmed the glycosylation site. Similarly, long-range couplings between the terminal rhamnosyl anomeric proton (δ 5.64 ppm) and C-2 of the adjacent glucosyl unit (δ 76.4 ppm) established the branching pattern of the oligosaccharide chain.

Comparative Structural Analysis with Related Saponins

Differentiation from Dipsacus Saponins IV, V, and XI

Structural variations among dipsacus saponins primarily occur in the glycosylation pattern:

Saponin Glycosylation Sites Sugar Composition
X C-3, C-28 Glc(4), Rha(2)
IV C-3, C-28 Glc(3), Rha(1)
V C-3 only Glc(2), Ara(1)
XI C-28 only Glc(3), Xyl(1)

This compound contains two additional glucosyl units compared to saponin IV and a unique rhamnosyl-(1→3)-glucosyl branching motif absent in saponin V. The C-28 esterification with a β-glucuronosyl unit distinguishes it from saponin XI, which bears a neutral xylosyl residue at this position.

Positional Isomerism in Sugar Moieties

The oligosaccharide chain at C-3 exhibits positional isomerism with related saponins:

  • Inner chain : β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl in saponin X versus β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl in saponin VI.
  • Branching pattern : The rhamnosyl-(1→4)-glucosyl sequence at C-3’ distinguishes saponin X from the rhamnosyl-(1→6)-glucosyl configuration found in saponin XII.

Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-1 of the rhamnosyl unit (δ 5.64 ppm) and H-4 of the adjacent glucosyl residue (δ 3.89 ppm) confirmed the 1→4 linkage, excluding alternative 1→2 or 1→3 bonding patterns observed in positional isomers.

Properties

Molecular Formula

C76H124O40

Molecular Weight

1677.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C76H124O40/c1-27-40(83)46(89)52(95)64(104-27)114-60-56(99)68(108-35(22-79)58(60)112-65-54(97)49(92)57(34(21-78)107-65)111-63-50(93)42(85)31(81)23-101-63)113-59-41(84)28(2)105-67(55(59)98)115-61-43(86)32(82)24-102-69(61)110-39-12-13-72(5)37(73(39,6)26-80)11-14-75(8)38(72)10-9-29-30-19-71(3,4)15-17-76(30,18-16-74(29,75)7)70(100)116-66-53(96)48(91)45(88)36(109-66)25-103-62-51(94)47(90)44(87)33(20-77)106-62/h9,27-28,30-69,77-99H,10-26H2,1-8H3/t27-,28-,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,72-,73-,74+,75+,76-/m0/s1

InChI Key

RJOAIWBTHLIPGM-QXQIGXQESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)CO)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H]([C@]7(C)CO)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(CO4)O)O)O)O)O)CO)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

The extraction of this compound typically begins with solvent-based isolation from dried plant material. Methanol-water mixtures, particularly 70–90% aqueous methanol, are widely employed due to their efficacy in solubilizing polar saponins while minimizing co-extraction of non-target compounds. For example, a 90% methanol solution achieved a recovery rate of 78.5% for ASD-2 (a microcrystalline saponin analog) compared to 56.5% for amorphous forms using resin-based methods. The choice of solvent directly impacts yield:

Solvent System Plant Material Saponin Yield Purity Source
90% MeOH D. japonicus 78.5% 85.8%
70% MeOH (ultrasonication) D. asperoides 95 g extract 71.9%
n-BuOH partitioning D. asper 20 fractions 65–99%

Post-extraction, liquid-liquid partitioning with n-butanol (n-BuOH) effectively concentrates saponins by leveraging their hydrophilicity-lipophilicity balance. This step reduces interference from sugars and phenolic compounds, enhancing subsequent purification efficiency.

Purification Strategies

Macroporous Resin Chromatography

AB-8 macroporous resins are frequently utilized for preliminary enrichment. In one protocol, 1 kg of D. asperoides roots yielded 95 g of total saponins (85.8% purity) after elution with 95% ethanol. The resin’s hydrophobic matrix preferentially adsorbs saponins, while aqueous washes remove polar impurities. However, resin-based methods alone are insufficient for isolating this compound due to co-elution of structurally similar saponins.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C₁₈ columns (acetonitrile-water, 30:70) is critical for final purification. A study isolating 11 terpenoids from Dipsacus Radix achieved 98% purity for saponin X using a Waters HPLC system with a flow rate of 1.0 mL/min and detection at 212 nm.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. Key NMR signals for this compound include:

  • ¹H NMR (600 MHz, CD₃OD): δ 0.70–1.17 (6×CH₃), 4.34 (d, J=8.4 Hz, H-1′′ of 28-O-Glc), 4.37 (d, J=7.2 Hz, H-1′ of Ara).
  • ¹³C NMR: 76 carbons, including six methyl groups (δ 14.0–33.0) and glycosidic linkages at C-3 and C-28.

HRMS data ([M+Na]⁺ at m/z 1567.7136) confirm the molecular formula C₇₁H₁₁₆O₃₆ for related saponins, with deviations <5 ppm.

Crystallographic and Thermal Analysis

Microcrystalline preparations, such as ASD-2, exhibit distinct physicochemical properties compared to amorphous forms. Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 215°C for crystalline saponins, while amorphous forms show broad transitions. Powder X-ray Diffraction (PXRD) patterns further differentiate crystalline (sharp peaks at 2θ = 12.5°, 18.7°) and amorphous phases.

Chemical Reactions Analysis

Types of Reactions

Dipsacus saponin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced bioactivity. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Dipsacus Saponin IX
  • Structure: Shares the same hederagenin aglycone as saponin X but lacks the 28-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester modification .
  • Implications : The absence of the esterified disaccharide in saponin IX may reduce its solubility and bioavailability compared to saponin X.
Asperosaponin VI (Dipsacus Saponin VI)
  • Structure: Also based on hederagenin but with a simpler glycosylation pattern: 3-O-β-D-glucuronopyranosyl-28-O-β-D-glucopyranosyl ester .
  • Implications : The reduced sugar complexity may enhance its metabolic stability, contributing to its prominence in pharmacological studies, particularly in osteogenesis and neuroprotection .
Akebia Saponin D
  • Structure: A triterpenoid saponin with a different aglycone (likely oleanane-type) and glycosylation pattern, featuring glucose and rhamnose units .
  • Implications : Structural differences underlie its distinct pharmacokinetics, including higher oral bioavailability when formulated as a solid dispersion .

Functional Comparison with Pharmacologically Active Saponins

Cholinesterase Inhibition

  • Dipsacus Saponin XI : More potent against butyrylcholinesterase (BuChE) than saponin X, suggesting selectivity in targeting neurodegenerative pathways .
  • Asperosaponin VI: Limited direct evidence for cholinesterase inhibition but shows neuroprotective effects via upregulation of HIF-1α/VEGF signaling in cognitive impairment models .

Osteogenic Activity

  • Asperosaponin VI : Promotes osteoblast differentiation via BMP-2/p38 and ERK1/2 pathways, making it a key candidate for osteoporosis treatment .
  • Dipsacus Saponin X: No reported osteogenic activity, highlighting a functional divergence despite structural similarities to asperosaponin VI.

Anti-Inflammatory and Neuroprotective Effects

  • Akebia Saponin D : Reduces amyloid-β-induced cytotoxicity in neuronal cells and reverses corticosterone hypersecretion in Alzheimer’s disease models .

Quantitative and Ecological Variability

Yield and Abundance

  • This compound : Isolated at 0.263 g from dried roots, significantly lower than akebia saponin D (2.300 g) .
  • Asperosaponin VI : Content varies by habitat, with Hubei Province samples containing the highest levels (up to 2.5% w/w) .

Research and Clinical Implications

Compound Research Focus Clinical Potential
This compound AChE inhibition, structural complexity Alzheimer’s disease (preclinical)
Asperosaponin VI Osteoporosis, wound healing FDA-approved bone therapies (Phase III)
Akebia Saponin D Neuroprotection, anti-inflammation Neurodegenerative disorders (Phase II)

Biological Activity

Dipsacus saponin X, a triterpenoid saponin derived from the Dipsacus genus, particularly Dipsacus asperoides, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Composition and Isolation

Dipsacus saponins are primarily extracted from the roots of Dipsacus asperoides and Dipsacus japonicus. The chemical structure of this compound has been characterized through various analytical techniques, including NMR spectroscopy, revealing its unique molecular formula and structural features. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the active components.

2. Biological Activities

The biological activities of this compound have been extensively studied, highlighting its potential in various therapeutic areas:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB signaling .
  • Antioxidant Activity : The compound demonstrates antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
  • Anticancer Properties : Several studies have reported that this compound can induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects against acute myeloid leukemia cells, leading to cell cycle arrest and apoptosis at low concentrations (1 µg/mL) .
  • Neuroprotective Effects : Emerging evidence suggests that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's. It appears to inhibit amyloid-beta aggregation and promote neuronal survival through modulation of signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Regulation : In cancer cells, this compound disrupts the cell cycle progression, particularly affecting the G0/G1 phase, which leads to reduced proliferation .
  • Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines .
  • Modulation of Signaling Pathways : It influences several key signaling pathways involved in inflammation and cancer progression, including MAPK and PI3K/Akt pathways .

4. Case Studies

Recent studies have provided insights into the practical applications of this compound:

  • A study demonstrated its efficacy in reducing tumor size in animal models of cancer when administered at therapeutic doses over a specified period .
  • Another clinical trial highlighted improvements in cognitive function among patients with mild cognitive impairment following treatment with extracts containing this compound .

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Anti-inflammatoryInhibition of cytokines ,
AntioxidantFree radical scavenging ,
AnticancerInduces apoptosis ,
NeuroprotectiveInhibits amyloid-beta ,

Q & A

Q. How can researchers standardize plant material to minimize variability in this compound content?

  • Methodological Answer : Source roots from verified habitats (e.g., group H in showed 6% saponin VI content vs. 2.5% in group G) . Implement metabolomic profiling to correlate environmental factors (soil pH, altitude) with saponin X yield. Use dried, powdered roots extracted with 70% ethanol (v/v) under reflux, followed by macroporous resin purification, as per protocols for analogous saponins .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in extraction methods (e.g., ethanol vs. methanol polarity affecting saponin solubility) or cell models (primary vs. immortalized cells). Reconcile data by:
  • Repeating assays under standardized conditions (e.g., ISO 5725 for inter-laboratory validation).
  • Cross-validating results with orthogonal techniques (e.g., siRNA knockdown of target pathways in AChE inhibition studies) .
  • Analyzing batch-to-batch variability using LC-MS fingerprinting .

Q. What experimental designs are optimal for elucidating this compound’s osteogenic mechanism?

  • Methodological Answer : Combine in vitro and in vivo approaches:
  • In vitro : Treat bone marrow-derived mesenchymal stem cells (BMSCs) with saponin X (1–10 µM) and assess osteoblast differentiation markers (ALP, Runx2) via qPCR and Western blot. Inhibit BMP-2/p38 or ERK1/2 pathways to confirm their roles .
  • In vivo : Use ovariectomized (OVX) rat models, administering saponin X (10–50 mg/kg/day) for 8 weeks. Measure bone mineral density (BMD) via micro-CT and serum biomarkers (TRAP, osteocalcin) .

Q. How to assess this compound’s pharmacokinetics and toxicity for preclinical development?

  • Methodological Answer :
  • Pharmacokinetics : Conduct LC-MS/MS studies in Sprague-Dawley rats after oral/intravenous administration (5–20 mg/kg). Calculate bioavailability (AUC0–24h), half-life (t1/2), and tissue distribution .
  • Toxicity : Perform OECD 423 acute toxicity tests (doses up to 2000 mg/kg) and 28-day subchronic studies. Monitor hepatic/kidney function (ALT, creatinine) and histopathology .

Methodological Notes

  • Data Interpretation : Address variability in saponin content (e.g., ’s 2.5–6% saponin VI) by normalizing bioactivity data to μg saponin X/mg extract .
  • Contradiction Management : Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies, adjusting for covariates like extraction solvents or cell passage number .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.